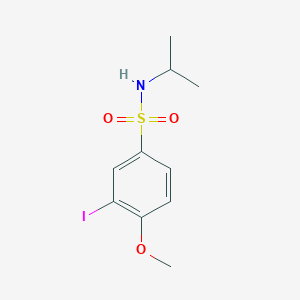![molecular formula C21H25ClN2O4S2 B305208 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B305208.png)
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a significant role in regulating energy homeostasis and cellular metabolism. A-769662 has been extensively studied in the scientific community due to its potential therapeutic applications in various metabolic disorders, including type 2 diabetes, obesity, and cancer.
Wirkmechanismus
A-769662 activates 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide by binding to its regulatory subunit, leading to conformational changes that activate the catalytic subunit. The activated 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide then phosphorylates various downstream targets, leading to metabolic changes that promote energy homeostasis.
Biochemical and Physiological Effects:
A-769662 has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include increased glucose uptake, increased fatty acid oxidation, reduced hepatic glucose production, and increased insulin sensitivity. A-769662 has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
A-769662 has several advantages for lab experiments, including its potency and specificity for 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide activation. However, A-769662 has some limitations, including its stability, solubility, and potential off-target effects. Researchers must consider these limitations when designing experiments using A-769662.
Zukünftige Richtungen
Several future directions for A-769662 research have been proposed. These include studying the long-term effects of A-769662 in animal models, investigating its potential therapeutic applications in cancer, and developing more potent and specific 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide activators. Additionally, researchers must continue to investigate the potential off-target effects of A-769662 and develop strategies to mitigate these effects.
In conclusion, A-769662 is a small molecule activator of 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide that has significant potential for therapeutic applications in various metabolic disorders. Researchers must continue to investigate its mechanism of action, biochemical and physiological effects, and potential limitations to fully understand its therapeutic potential.
Synthesemethoden
A-769662 can be synthesized using a multistep synthetic process that involves the reaction of various chemical reagents. The synthesis process is complex and requires expertise in organic chemistry. However, several research papers have reported successful synthesis of A-769662 using different methods.
Wissenschaftliche Forschungsanwendungen
A-769662 has been extensively studied for its therapeutic potential in various metabolic disorders. Several research studies have reported that A-769662 can activate 4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide in various cell types and animal models, leading to improved glucose uptake, increased fatty acid oxidation, and reduced hepatic glucose production. These effects make A-769662 a potential therapeutic agent for type 2 diabetes and obesity.
Eigenschaften
Produktname |
4-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}-3-(4-morpholinylsulfonyl)benzamide |
|---|---|
Molekularformel |
C21H25ClN2O4S2 |
Molekulargewicht |
469 g/mol |
IUPAC-Name |
4-chloro-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H25ClN2O4S2/c1-16-2-4-17(5-3-16)15-29-13-8-23-21(25)18-6-7-19(22)20(14-18)30(26,27)24-9-11-28-12-10-24/h2-7,14H,8-13,15H2,1H3,(H,23,25) |
InChI-Schlüssel |
VBTKWAGCPSDJGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-N-(3-isopropoxypropyl)acetamide](/img/structure/B305125.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B305128.png)
amino]-N-(3-methoxypropyl)acetamide](/img/structure/B305133.png)
amino]-N-(2-methoxyethyl)acetamide](/img/structure/B305134.png)

![N-allyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B305138.png)


![4-chloro-N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B305141.png)

![N-allyl-4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B305143.png)
![N-benzyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B305146.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B305147.png)